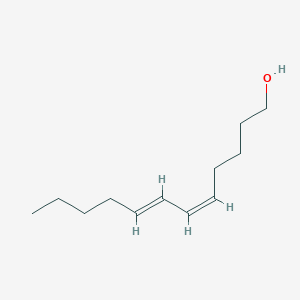

(5Z,7E)-dodeca-5,7-dien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5Z,7E)-dodeca-5,7-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is notable for its role as a pheromone in certain insect species, particularly in the context of mating disruption strategies for pest control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol typically involves several steps, including the use of palladium-catalyzed coupling reactions. One common method involves the hydrozirconation of an alkyne followed by coupling reactions using palladium catalysts and selective hydrogenations . Another approach includes the Wittig condensation reactions to form the conjugated dienyl alcohols .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the Lindlar reduction of (E)-7-dodecen-5-yn-1-ol, although this method may lack selectivity and produce a mixture of (Z,E)-diene and monoenic compounds .

Analyse Des Réactions Chimiques

Types of Reactions

(5Z,7E)-dodeca-5,7-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: (5Z,7E)-dodeca-5,7-dienal or (5Z,7E)-dodeca-5,7-dienoic acid.

Reduction: (5Z,7E)-dodecane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

(5Z,7E)-Dodeca-5,7-dien-1-ol serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its reactivity:

- Oxidation: Converts the alcohol group into aldehydes or carboxylic acids.

- Reduction: Can be hydrogenated to form saturated compounds.

- Substitution Reactions: The hydroxyl group can be replaced with other functional groups.

Biology

This compound has been studied for its role as a pheromone in insects:

- It is particularly effective in mating disruption strategies for pest control, such as with the pine caterpillar moth (Dendrolimus pini). The compound mimics natural pheromones, interfering with male mating behavior .

Medicine

Research indicates potential therapeutic properties:

- It exhibits antimicrobial and anti-inflammatory effects and has been investigated for its interactions with biological targets that could lead to new treatments .

Case Study 1: Pheromone Activity in Insect Control

In a study focusing on the pine moth (Dendrolimus spectabilis), this compound was identified as a key component of female sex pheromones. Electroantennogram tests confirmed its effectiveness in attracting male moths, suggesting its utility in pest management strategies aimed at population control .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against pathogens such as Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

Mécanisme D'action

The mechanism of action of (5Z,7E)-dodeca-5,7-dien-1-ol as a pheromone involves binding to specific receptors in the target insect species, triggering behavioral responses such as attraction or mating disruption. The molecular targets are typically olfactory receptors that detect the pheromone and initiate a signaling cascade leading to the desired behavioral outcome .

Comparaison Avec Des Composés Similaires

Similar Compounds

(5Z,7E)-dodeca-5,7-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.

(5Z,7E)-dodeca-5,7-dienoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

(5Z,7E)-dodecane: Similar carbon chain length but fully saturated without double bonds.

Uniqueness

(5Z,7E)-dodeca-5,7-dien-1-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

(5Z,7E)-dodeca-5,7-dien-1-ol is an organic compound notable for its unique structure, characterized by two conjugated double bonds and a hydroxyl group. This compound has gained attention for its biological activity, particularly in the field of pest control as a pheromone and its potential applications in organic synthesis.

- IUPAC Name : this compound

- CAS Number : 73416-71-4

- Molecular Formula : C₁₂H₂₂O

- Molecular Weight : 198.31 g/mol

Pheromone Activity

This compound serves primarily as a pheromone in various insect species. It is particularly effective in the mating disruption strategies for pests such as the pine caterpillar moth (Dendrolimus pini). The compound acts by mimicking the natural sex pheromones released by female moths, thus interfering with male mating behavior and reducing population growth.

The mechanism through which this compound operates involves binding to specific olfactory receptors in male insects. This binding triggers a cascade of behavioral responses aimed at attracting mates. The effectiveness of this compound in disrupting mating patterns highlights its potential as an environmentally friendly pest control agent.

Synthesis and Research Findings

Research into the synthesis of this compound has revealed several efficient methods. A notable synthetic route involves palladium-catalyzed reactions that allow for the selective formation of this compound from simpler precursors.

Synthesis Methods

| Method | Description |

|---|---|

| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to couple alkyne precursors with other reagents to form this compound. |

| Hydrozirconation | Involves hydrozirconation followed by cross-coupling to produce the desired diene structure. |

| Reduction Techniques | Reduction of double bonds or oxidation of alcohol groups can yield various derivatives of dodecadienols. |

Application in Pest Control

A study conducted on the use of this compound in agricultural settings demonstrated its efficacy in disrupting mating patterns of the pine caterpillar moth. The results indicated a significant reduction in moth populations when traps baited with this pheromone were deployed.

Key Findings:

- Reduction Rate : Up to 70% decrease in male captures when using pheromone traps.

- Field Trials : Conducted over two growing seasons showed consistent results across different environmental conditions.

Comparative Analysis with Related Compounds

This compound is often compared with other similar compounds due to its unique properties and applications.

| Compound | Structure | Biological Activity |

|---|---|---|

| (5Z,7E)-Dodeca-5,7-dienal | Aldehyde group instead of hydroxyl | Similar pheromone activity but less effective due to structural differences. |

| (5Z,7E)-Dodecadienoic acid | Carboxylic acid group | Exhibits some biological activity but primarily used for different chemical reactions. |

Propriétés

IUPAC Name |

(5Z,7E)-dodeca-5,7-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKGQZMLJXRJX-MDAAKZFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C\CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.